molecular formula C14H21N3O3S2 B319259 N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide

Katalognummer: B319259
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: QTTKEVSMGLWJHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide is a complex organic compound with a molecular formula of C14H19N3O4S2 This compound is known for its unique chemical structure, which includes a dimethylsulfamoyl group, a phenyl ring, and a carbamothioyl group attached to a 3-methylbutanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(dimethylsulfamoyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-methylbutanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the dimethylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Amines, alcohols; reactions may require catalysts or acidic/basic conditions to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of the dimethylsulfamoyl group and the carbamothioyl moiety can enhance its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways by modulating protein-protein interactions or signaling cascades.

Vergleich Mit ähnlichen Verbindungen

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide can be compared with other similar compounds, such as:

    N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: This compound has an acetyl group instead of a dimethylsulfamoyl group, which may affect its reactivity and biological activity.

    N-{[4-(methylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: The presence of a methyl group instead of a dimethyl group can influence the compound’s solubility and interaction with molecular targets.

    N-{[4-(ethylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: The ethyl group may alter the compound’s pharmacokinetic properties and its ability to penetrate biological membranes.

Eigenschaften

Molekularformel

C14H21N3O3S2

Molekulargewicht

343.5 g/mol

IUPAC-Name

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide

InChI

InChI=1S/C14H21N3O3S2/c1-10(2)9-13(18)16-14(21)15-11-5-7-12(8-6-11)22(19,20)17(3)4/h5-8,10H,9H2,1-4H3,(H2,15,16,18,21)

InChI-Schlüssel

QTTKEVSMGLWJHO-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N(C)C

Kanonische SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.